molecular formula C11H7ClN2O2 B13941142 2-Chloro-4-(3-nitrophenyl)pyridine

2-Chloro-4-(3-nitrophenyl)pyridine

Cat. No.: B13941142
M. Wt: 234.64 g/mol
InChI Key: UJHHNYYOKSCBHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(3-nitrophenyl)pyridine: is a chemical compound that belongs to the class of nitropyridines. It is characterized by the presence of a chlorine atom at the second position and a nitrophenyl group at the fourth position of the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(3-nitrophenyl)pyridine can be achieved through several methods. One common approach involves the nitration of 2-chloro-4-phenylpyridine using nitric acid and sulfuric acid as nitrating agents. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(3-nitrophenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-nitrophenyl)pyridine and its derivatives often involves interactions with specific molecular targets. For instance, the nitro group can undergo reduction to form an amino group, which can then interact with biological receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-4-(3-nitrophenyl)pyridine is unique due to the specific positioning of the chlorine and nitro groups, which confer distinct reactivity patterns and potential for diverse chemical transformations. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H7ClN2O2

Molecular Weight

234.64 g/mol

IUPAC Name

2-chloro-4-(3-nitrophenyl)pyridine

InChI

InChI=1S/C11H7ClN2O2/c12-11-7-9(4-5-13-11)8-2-1-3-10(6-8)14(15)16/h1-7H

InChI Key

UJHHNYYOKSCBHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=NC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.